molecular formula C17H19BrN2O4S2 B2471788 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941944-83-8

2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2471788
CAS No.: 941944-83-8
M. Wt: 459.37
InChI Key: ODHDFLMKMOKVOZ-UHFFFAOYSA-N
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Description

2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 941944-83-8) is a high-purity sulfonamide-based compound supplied for research applications. With a molecular formula of C17H19BrN2O4S2 and a molecular weight of 459.38 g/mol, this chemical is a derivative of the N-sulfonyl-tetrahydroquinoline scaffold, a class of compounds recognized for its significant potential in antimicrobial research . Studies on structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated notable antifungal properties against species such as Aspergillus and Penicillium, suggesting this compound's value in investigating novel anti-fungal agents . Furthermore, related N-(2-bromo-phenyl) benzamide derivatives have shown promising in vitro anti-inflammatory activity through protease inhibition, indicating potential research applications in inflammation and immunology . The mechanism of action for this class of compounds is multifaceted; sulfonamides often act as competitive antagonists in biochemical pathways, while the tetrahydroquinoline core can contribute to interactions with various enzymatic targets . This product is available for research purposes from suppliers like Life Chemicals with a guaranteed purity of 90% or higher . It is intended for use in laboratory research only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) and handle the compound with appropriate precautions.

Properties

IUPAC Name

2-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-5-6-13-12-14(9-10-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHDFLMKMOKVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethylsulfonyl group and the bromine atom. The final step involves the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzenesulfonamide group serves as a key reactive site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing sulfonamide group, which polarizes the C–Br bond.

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives65–78%
AminationNH₃/EtOH, refluxAmine-substituted analog~60%

Mechanistic Insights :

  • The Suzuki coupling proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with boronic acids and reductive elimination.

  • Steric hindrance from the ethylsulfonyl group may reduce reaction rates compared to less hindered analogs .

Hydrolysis of Sulfonamide and Sulfonyl Groups

The ethylsulfonyl and benzenesulfonamide groups undergo hydrolysis under acidic or basic conditions:

Functional GroupConditionsProductNotes
Ethylsulfonyl6M HCl, refluxSulfonic acid derivativeComplete conversion in 12h
BenzenesulfonamideNaOH (10%), 100°CFree amine intermediateRequires prolonged heating

Key Observation :
Hydrolysis of the ethylsulfonyl group is faster due to the electron-deficient sulfur center, whereas the benzenesulfonamide group exhibits resistance, requiring stronger bases.

Cyclization and Condensation Reactions

The tetrahydroquinoline core participates in cyclization reactions with aldehydes or ketones:

ReactantConditionsProductYield
BenzaldehydeAcOH, 120°CFused quinazoline derivative55%
Acetyl chlorideDCM, RTAcetylated tetrahydroquinoline72%

Structural Influence :
The ethylsulfonyl group stabilizes intermediates through resonance, facilitating ring closure .

Comparative Reactivity of Structural Analogs

The reactivity profile varies significantly with substituent modifications:

CompoundSubstituentKey ReactionRate (Relative)
4-Bromo analog Br at para positionSuzuki coupling1.2× faster
N-Methylsulfonyl analog Methyl instead of ethylHydrolysis1.5× slower
2-Chloro derivative Cl instead of BrAmination3× slower

Trends :

  • Bromine’s superior leaving-group ability accelerates substitution compared to chlorine .

  • Bulkier sulfonyl groups (e.g., ethyl vs. methyl) hinder nucleophilic attack .

Interaction with Biological Targets

While not a chemical reaction per se, the compound’s sulfonamide group forms hydrogen bonds with enzymes, as inferred from analogs :

TargetInteraction TypeBinding Affinity (IC₅₀)
Trypanosomal enzymesH-bonding with sulfonamide O2.1 µM
Human carbonic anhydraseZn²⁺ coordination>10 µM

Design Implications :
Modifications to the sulfonamide group (e.g., fluorination) could enhance selectivity .

Stability Under Ambient Conditions

The compound exhibits moderate stability:

ConditionDegradation PathwayHalf-Life
Aqueous pH 7.4Hydrolysis of sulfonamide>30 days
UV light (254 nm)C–Br bond cleavage48h

Storage Recommendations :

  • Protect from light and moisture .

Scientific Research Applications

Medicinal Chemistry

  • Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures to 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit significant biological activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This indicates potential applications in developing treatments for parasitic infections.
  • Antitumor Effects : The compound has been investigated for its role in inhibiting various cancer cell lines. Its structural characteristics may allow it to interfere with specific signaling pathways involved in tumor growth and metastasis.
  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes. This compound could potentially serve as a scaffold for developing novel enzyme inhibitors, particularly in the context of metabolic disorders or inflammatory diseases.
  • Mechanism of Action : The mechanism by which this compound exerts its effects is likely related to its ability to bind to specific biological targets. The ethylsulfonyl group may enhance its binding affinity due to steric and electronic effects compared to other sulfonamide derivatives.

Case Study 1: Antiparasitic Activity

A study examining compounds structurally related to this compound found that certain derivatives exhibited potent activity against Trypanosoma brucei. These findings suggest that modifications to the core structure can enhance biological efficacy while maintaining low toxicity levels.

Case Study 2: Antitumor Properties

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The results indicate that it may induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group and the tetrahydroquinoline moiety play crucial roles in binding to these targets and modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The closest structural analog identified in the literature is 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB). Both compounds share a tetrahydroquinoline backbone but differ in substituents:

Compound Name Substituents Key Functional Groups
2-Bromo-N-(1-(ethylsulfonyl)-...) Bromo, ethylsulfonyl, benzenesulfonamide Sulfonamide, Bromine
CTDB Cyanoethyl, diazenyl, benzonitrile Nitrile, Diazenyl

Spectroscopic and Electrochemical Behavior

  • CTDB : Studied via Sum Frequency Generation (SFG) and Surface-Enhanced Raman Spectroscopy (SERS) . Adsorbs strongly on Au electrodes, with the diazenyl group facilitating charge transfer during electrodeposition .
  • Target Compound: No direct spectroelectrochemical data exists.

Solubility and Stability in Ionic Liquids

  • CTDB : Compatible with ILs like [BMP][TFSA], where its nitrile group interacts weakly with the IL matrix, allowing efficient mass transport during electrodeposition .
  • Target Compound : The sulfonamide and bromo groups may enhance solubility in ILs due to polar interactions. However, bromine’s hydrophobicity could limit compatibility with certain ILs .

Biological Activity

2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its unique structure, featuring a tetrahydroquinoline core with ethylsulfonyl and benzenesulfonamide groups, suggests significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈BrN₃O₄S₂. The presence of bromine and sulfonamide functionalities enhances its reactivity and interaction with biological targets.

Property Details
Molecular FormulaC₁₅H₁₈BrN₃O₄S₂
Molecular Weight413.36 g/mol
Functional GroupsBromine, Sulfonamide
Core StructureTetrahydroquinoline

Preliminary studies indicate that this compound may function as an inhibitor in various biological pathways. Its structural similarities to other compounds have shown promising results against Trypanosoma brucei, suggesting potential applications in treating diseases such as African sleeping sickness.

Potential Targets

  • Enzymatic Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in folate biosynthesis in bacteria and protozoa.
  • Receptor Interaction : The tetrahydroquinoline structure may interact with neurotransmitter receptors or transporters.

Biological Activity

Research on compounds related to this compound indicates various biological activities:

  • Antimicrobial Activity : Similar sulfonamides have demonstrated efficacy against a range of bacterial strains.
  • Antiparasitic Activity : Compounds with analogous structures have been studied for their effects on protozoan parasites.

Case Studies

  • Antiparasitic Efficacy : A study reported that related tetrahydroquinoline derivatives showed significant inhibition of Trypanosoma brucei growth in vitro. The mechanism was attributed to interference with the parasite's folate synthesis pathway.
  • Antitumor Potential : Research has indicated that compounds with similar moieties could exhibit antitumor effects by inducing apoptosis in cancer cell lines. The specific pathways involved include the downregulation of anti-apoptotic proteins .

Q & A

Q. What are the standard synthetic protocols for 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. A validated protocol includes:

  • Step 1 : Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives with ethyl vinyl sulfone under acidic conditions.
  • Step 2 : Sulfonylation of the 6-amino group using 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
    Key intermediates are characterized using 1H^1H-NMR and LC-MS before proceeding to subsequent steps .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for molecular weight validation.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of sulfonamide (-SO₂NH-) and ethylsulfonyl (-SO₂C₂H₅) functional groups.
  • Heteronuclear Single Quantum Coherence (HSQC) : For resolving complex coupling patterns in the tetrahydroquinoline moiety .

Q. What solvents are suitable for solubility studies of this compound?

While solubility data for the target compound is not explicitly reported, structurally analogous sulfonamides show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility can be enhanced using co-solvents like PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield during synthesis?

Critical parameters include:

  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • pH Adjustment : Use of triethylamine (pH 8–9) to deprotonate the amino group and activate the sulfonyl chloride.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine to account for reagent hydrolysis.
    Post-reaction quenching with ice-cwater and rapid extraction into DCM can improve yields to >75% .

Q. What mechanisms underpin the biological activity of this compound?

The compound’s dual sulfonamide groups suggest potential enzyme inhibition. For example:

  • Carbonic Anhydrase Inhibition : The bromobenzenesulfonamide moiety may bind to zinc in the active site, disrupting catalytic activity.
  • Kinase Modulation : The ethylsulfonyl-tetrahydroquinoline scaffold could interact with ATP-binding pockets in kinases (e.g., BRAF V600E mutants).
    Docking studies and enzyme inhibition assays (e.g., fluorescence-based) are recommended to validate targets .

Q. How should researchers address contradictions in biological assay data?

Discrepancies may arise from:

  • Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting results.
  • Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).
  • Cellular Context : Use isogenic cell lines to control for genetic background effects.
    Statistical tools like Grubbs’ test can identify outliers in replicate experiments .

Q. What strategies are effective for improving metabolic stability?

  • Deuterium Incorporation : Replace labile hydrogens in the ethylsulfonyl group to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the sulfonamide with ester groups to enhance bioavailability.
  • In Silico Screening : Use QSAR models to predict and modify metabolic hotspots (e.g., benzylic positions) .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction (SC-XRD) is definitive for:

  • Confirming Absolute Configuration : Heavy-atom (e.g., bromine) anomalous scattering resolves chirality.
  • Validating Conformational Preferences : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* level).
    For non-crystalline samples, NOESY or ROESY NMR can infer spatial proximity of substituents .

Methodological Considerations

3.1 Recommended in vitro assays for evaluating enzyme inhibition:

  • Fluorescence Polarization : Measure binding affinity to recombinant enzymes (e.g., carbonic anhydrase IX).
  • Microscale Thermophoresis (MST) : Determine dissociation constants (KdK_d) in low-volume formats.
  • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

3.2 Handling hygroscopic intermediates during synthesis:

  • Dry Glassware : Flame-dry under vacuum/N₂ before use.
  • Anhydrous Solvents : Employ molecular sieves (3Å) for DCM and THF.
  • Inert Atmosphere : Conduct reactions under argon to prevent hydrolysis of sulfonyl chlorides .

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